

Technical Guide: Synthesis and Isotopic Labeling of Fenhexamid-d10

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Compound of Interest

Compound Name: Fenhexamid-d10

Cat. No.: B15295614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the fungicide Fenhexamid and its deuterated analogue, **Fenhexamid-d10**. This document details the chemical reactions, experimental protocols, and analytical data relevant to the preparation and characterization of these compounds. The inclusion of a deuterated internal standard is critical for accurate quantification in metabolic and environmental studies.

Introduction to Fenhexamid

Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a hydroxyanilide fungicide used to control a range of fungal pathogens, including *Botrytis cinerea* (gray mold) on various fruits and vegetables. Its mode of action involves the inhibition of the 3-ketoreductase enzyme, which is crucial for sterol biosynthesis in fungi. For residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard, such as **Fenhexamid-d10**, is essential for achieving high accuracy and precision in analytical methods like liquid chromatography-mass spectrometry (LC-MS).

Synthesis of Fenhexamid

The synthesis of Fenhexamid is a two-step process starting from 1-methylcyclohexanecarboxylic acid. This is first converted to its acid chloride, which is then reacted with 2,3-dichloro-4-hydroxyaniline to form the final product.

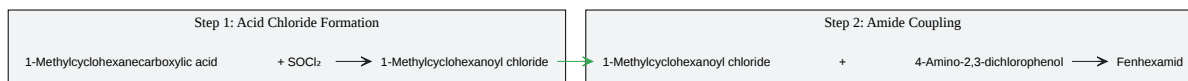
Synthesis of 1-Methylcyclohexanoyl Chloride

1-Methylcyclohexanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), to yield 1-methylcyclohexanoyl chloride.

Synthesis of Fenhexamid

The synthesized 1-methylcyclohexanoyl chloride is then coupled with 4-amino-2,3-dichlorophenol in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2]

Reaction Scheme:



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Caption: General synthesis pathway for Fenhexamid.

Isotopic Labeling: Synthesis of Fenhexamid-d10

The synthesis of **Fenhexamid-d10** involves the preparation of a deuterated precursor, specifically 1-methyl-(cyclohexane-d10)-carboxylic acid, followed by the same synthetic route as for the unlabeled compound. The ten deuterium atoms are located on the cyclohexane ring. [3][4]

Synthesis of 1-Methyl-(cyclohexane-d10)-carboxylic acid

While a specific literature procedure for the perdeuteration of 1-methylcyclohexanecarboxylic acid is not readily available, a plausible and effective method involves heterogeneous catalysis

with a noble metal catalyst, such as rhodium on carbon (Rh/C) or Raney Nickel, and a deuterium source like deuterium oxide (D₂O). This method is known to facilitate hydrogen-deuterium exchange on saturated carbocycles.

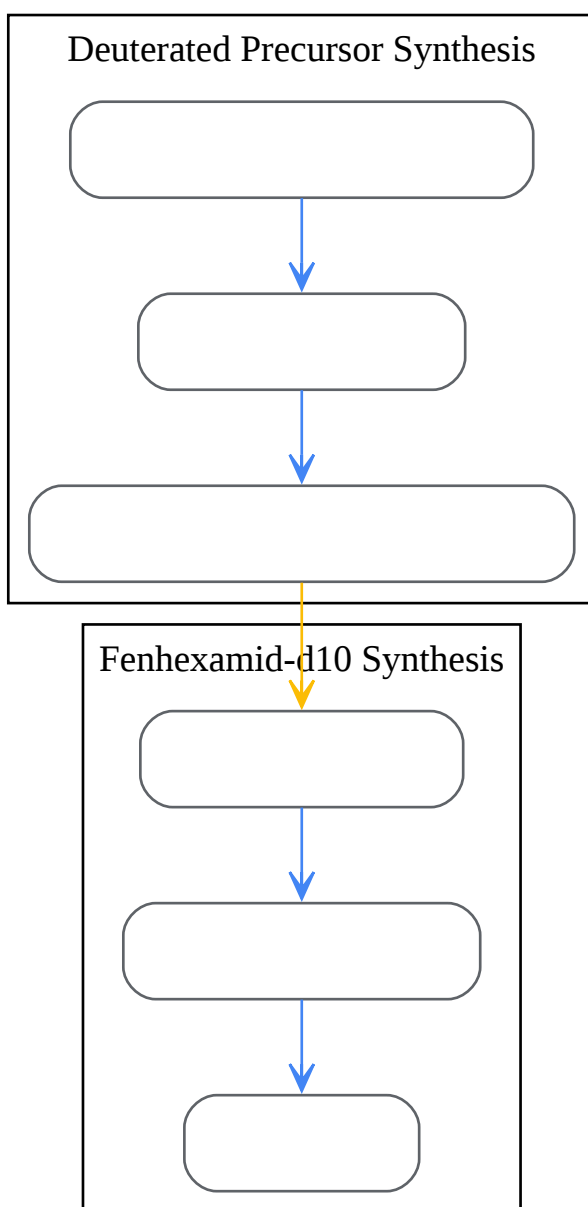
Experimental Protocol (Representative):

- **Catalyst Preparation:** In a high-pressure reactor, add 1-methylcyclohexanecarboxylic acid and a catalytic amount of 5% Rh/C (e.g., 10 mol%).
- **Deuterium Source:** Add a significant excess of deuterium oxide (D₂O) to the reactor to serve as the deuterium source and solvent.
- **Reaction Conditions:** Seal the reactor and heat to a temperature between 100-150°C. Pressurize the reactor with deuterium gas (D₂) to further drive the exchange reaction.
- **Reaction Monitoring:** Maintain the reaction for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the cyclohexane proton signals.
- **Work-up and Purification:** After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The D₂O can be removed by lyophilization or distillation. The resulting deuterated carboxylic acid can be purified by recrystallization or column chromatography.

Synthesis of Fenhexamid-d10

The 1-methyl-(cyclohexane-d10)-carboxylic acid is then converted to its acid chloride and coupled with 4-amino-2,3-dichlorophenol following the same procedure as for the unlabeled Fenhexamid.

Workflow for **Fenhexamid-d10** Synthesis:



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Caption: Experimental workflow for the synthesis of **Fenhexamid-d10**.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Fenhexamid and its deuterated analogue.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)
Fenhexamid	C ₁₄ H ₁₇ Cl ₂ NO ₂	302.20
Fenhexamid-d10	C ₁₄ H ₇ D ₁₀ Cl ₂ NO ₂	312.26[3]

Table 2: Representative Reaction Parameters and Yields

Reaction Step	Reactants	Catalyst/Reagent	Solvent	Temperature (°C)	Yield (%)
Fenhexamid Synthesis					
Acid Chloride Formation	1-Methylcyclohexanecarboxylic acid	Thionyl Chloride	-	70-80	>95
Amide Coupling	1-Methylcyclohexanoyl chloride, 4-Amino-2,3-dichlorophenol	Triethylamine	Ethyl Acetate	25-50	85-95
Fenhexamid-d10 Synthesis					
H/D Exchange	1-Methylcyclohexanecarboxylic acid	Rh/C	D ₂ O	100-150	>90
Acid Chloride Formation	1-Methyl-(cyclohexane-d10)-carboxylic acid	Thionyl Chloride	-	70-80	>95

Amide Coupling	1-Methyl- (cyclohexane -d10)-arbonyl chloride, 4- Amino-2,3- dichlorophen ol	Triethylamine	Ethyl Acetate	25-50	85-95
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Analytical Characterization

The structure and purity of Fenhexamid and **Fenhexamid-d10** are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

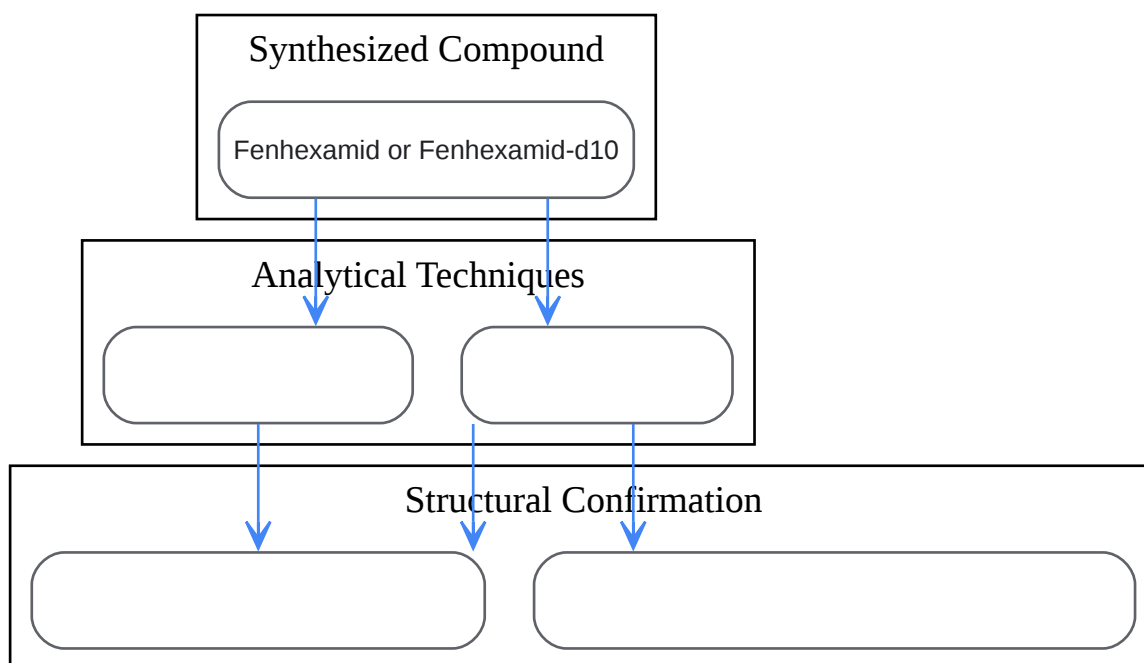
- Fenhexamid: The ¹H NMR spectrum of Fenhexamid will show characteristic signals for the aromatic protons of the dichlorohydroxyphenyl ring, the methyl group, and the ten protons of the cyclohexane ring.
- **Fenhexamid-d10**: In the ¹H NMR spectrum of **Fenhexamid-d10**, the signals corresponding to the ten protons on the cyclohexane ring will be absent, confirming the successful deuteration. The signals for the aromatic protons and the methyl group will remain.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compounds and to determine the isotopic purity of **Fenhexamid-d10**.

- Fenhexamid: The mass spectrum of Fenhexamid will show a molecular ion peak corresponding to its molecular weight ($m/z \approx 302$).
- **Fenhexamid-d10**: The mass spectrum of **Fenhexamid-d10** will show a molecular ion peak at a higher mass-to-charge ratio ($m/z \approx 312$), reflecting the incorporation of ten deuterium atoms. The isotopic distribution of this peak can be used to calculate the isotopic enrichment.

Logical Relationship for Analytical Confirmation:



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Caption: Logical workflow for the analytical confirmation of synthesized Fenhexamid and **Fenhexamid-d10**.

Conclusion

This technical guide outlines the synthetic pathways for Fenhexamid and its isotopically labeled analogue, **Fenhexamid-d10**. The provided experimental protocols and analytical data serve as a valuable resource for researchers in the fields of agrochemistry, environmental science, and drug metabolism. The availability of **Fenhexamid-d10** as an internal standard is crucial for the development of robust and reliable analytical methods for the quantification of Fenhexamid residues in various matrices.

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